molecular formula C15H19N3O B2737078 3-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine CAS No. 2202116-99-0

3-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine

Cat. No.: B2737078
CAS No.: 2202116-99-0
M. Wt: 257.337
InChI Key: LKXSEUDYRWXCQS-UHFFFAOYSA-N
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Description

3-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. Its structure incorporates an octahydropyrrolo[3,4-c]pyrrole core, a diamine scaffold recognized for its utility in constructing ligands for nicotinic acetylcholine receptors (nAChRs) . Scientific literature indicates that derivatives based on this core structure can be designed to exhibit high affinity and selectivity for specific nAChR subtypes, such as α4β2 or α7, which are critical targets for understanding and treating various neurological disorders . The presence of the cyclopropyl and pyridine carbonyl substituents in this particular compound suggests potential for tailored interactions within biological systems. Beyond neuroscience, the pyrrolo[3,4-c]pyridine scaffold is investigated for a broad spectrum of biological activities. Research highlights its potential in developing compounds with antidiabetic, antimycobacterial, antiviral, and antitumor properties . This versatility makes it a valuable template for hit-to-lead optimization campaigns and for exploring structure-activity relationships (SAR) in drug discovery. This product is intended for non-human research applications only. It is not designed for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-15(11-2-1-5-16-6-11)18-9-12-7-17(14-3-4-14)8-13(12)10-18/h1-2,5-6,12-14H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXSEUDYRWXCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CN(CC3C2)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine typically involves multi-step organic synthesis. The process begins with the preparation of the hexahydropyrrolo[3,4-c]pyrrole core, followed by the introduction of the cyclopropyl and pyridin-3-yl groups. Key steps may include cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyridin-3-yl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing ketones to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyridin-3-yl ring or the hexahydropyrrolo[3,4-c]pyrrole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antiviral Applications

Research has indicated that derivatives of octahydropyrrolo[3,4-c]pyrrole exhibit significant antiviral properties. These compounds have been investigated for their potential in treating viral infections, particularly HIV. The compound's structure allows it to inhibit the CCR5 receptor, which is crucial for HIV entry into host cells.

  • Mechanism of Action : The inhibition of CCR5 prevents the virus from entering immune cells, thereby reducing viral load and improving patient outcomes.
  • Clinical Implications : Studies suggest that these compounds could be integrated into highly active antiretroviral therapy (HAART) regimens to enhance efficacy and reduce side effects associated with traditional treatments .

Anticancer Activity

The anticancer potential of pyrrolo[3,4-c]pyrrole derivatives has been extensively studied. Compounds within this class have shown promise in targeting various cancer cell lines.

  • Cytotoxicity Studies : Research demonstrated that certain derivatives exhibit moderate cytotoxicity against ovarian and breast cancer cell lines while maintaining limited toxicity towards non-cancerous cells .
  • Mechanistic Insights : The mechanism often involves the induction of apoptosis in cancer cells, which is mediated through the activation of specific cellular pathways that lead to programmed cell death.

Neuropharmacological Applications

Pyrrolo[3,4-c]pyrrole derivatives have also been explored for their neuropharmacological properties, particularly as ligands for nicotinic acetylcholine receptors (nAChRs).

  • Receptor Binding : Compounds such as 3-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine have been shown to selectively bind to alpha4beta2 and alpha7 nAChR subtypes, which are implicated in various neurological conditions .
  • Potential Treatments : This binding affinity suggests potential applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia by enhancing cholinergic signaling.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaKey FindingsReferences
AntiviralInhibits CCR5 receptor; potential in HAART for HIV treatment
AnticancerModerate cytotoxicity against ovarian/breast cancer cells
NeuropharmacologyHigh affinity for nAChRs; potential for cognitive disorder treatments

Mechanism of Action

The mechanism of action of 3-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their functional differences:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
3-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine Pyrrolo[3,4-c]pyrrole-pyridine Cyclopropyl, carbonyl linkage ~300 (estimated) Neurotropic activity, anticonvulsant potential
Pyrano[3,4-c]pyridine-methyl hybrids Pyrano[3,4-c]pyridine Methyl group, triazole unit 250–300 High anticonvulsant activity (PTZ and MES models)
4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6-trione (HPPT) Pyrrolo[3,4-c]pyridine Hydroxy, trione groups ~220 Fluorescent properties, photostability

Key Observations :

  • Cyclopropyl vs. Methyl Groups: The cyclopropyl substituent in the target compound introduces steric bulk and electronic effects that may enhance binding specificity in neurological targets compared to methyl-substituted pyrano[3,4-c]pyridines .
  • Carbonyl Linkage : The carbonyl group in 3-{5-cyclopropyl...pyridine} likely improves solubility and hydrogen-bonding capacity, contrasting with the triazole-linked hybrids in , which prioritize metabolic stability .
  • Photophysical Properties : Unlike HPPT, which exhibits a large Stokes shift (~100 nm) and high photostability (quantum yield of photodecomposition < 0.01), the target compound lacks reported fluorescent properties, suggesting divergent applications in medicinal vs. materials chemistry .
Pharmacological Activity Comparison

Studies on pyrrolopyridine derivatives highlight the impact of substituents on biological activity:

  • Anticonvulsant Efficacy: Pyrano[3,4-c]pyridine-methyl hybrids (e.g., compounds 7a–7e in ) demonstrated 80–100% protection against pentylenetetrazole (PTZ)-induced seizures at 100 mg/kg, whereas the target compound’s activity remains under investigation but is hypothesized to be comparable due to structural similarities .
  • Neurotropic Effects : The triazole-linked hybrids in showed sedative and anti-anxiety effects in rodent models, while the cyclopropyl group in the target compound may modulate dopamine or serotonin receptors, as suggested by docking studies on analogous bicyclic systems .
Photophysical and Electronic Properties

The table below contrasts photophysical parameters of HPPT and related derivatives with the target compound:

Parameter HPPT 3-{5-cyclopropyl...pyridine} (Estimated)
Stokes Shift ~100 nm Not reported
Fluorescence Lifetime 4.5 ns N/A
Photostability (Quantum Yield) < 0.01 Unknown
Electronic Transition Partially anisotropic, weak dipole transitions Likely dominated by π→π* transitions

Insights :

  • HPPT’s photostability and anisotropic transitions make it suitable for bioimaging, whereas the target compound’s lack of fluorescence suggests prioritization of pharmacological over optical applications .
  • Quantum-chemical calculations for HPPT revealed good agreement with experimental spectra, a methodology that could be extended to predict the electronic behavior of 3-{5-cyclopropyl...pyridine} .

Biological Activity

The compound 3-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine is a derivative of the octahydropyrrolo[3,4-c]pyrrole scaffold, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrrolo[3,4-c]pyridine Derivatives

Pyrrolo[3,4-c]pyridine derivatives are known for their broad spectrum of pharmacological properties. They have been studied for their roles in treating various diseases, particularly those affecting the nervous and immune systems. The biological activities include:

  • Analgesic and Sedative Effects
  • Antimicrobial Properties
  • Anticancer Activity
  • Antidiabetic Effects
  • Orexin Receptor Modulation
  • Receptor Interaction :
    • Compounds like this compound exhibit high affinity for nicotinic acetylcholine receptors (nAChRs), particularly the alpha4beta2 and alpha7 subtypes. This interaction is crucial for modulating neurotransmitter release and has implications in neurodegenerative diseases and cognitive disorders .
  • Inhibition of Viral Replication :
    • Certain derivatives have shown efficacy against HIV by blocking CCR5 receptors, which are essential for viral entry into host cells. This suggests potential use in antiviral therapies .
  • Antitumor Activity :
    • Studies indicate that pyrrolo[3,4-c]pyridine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells .

Biological Activity Data

The following table summarizes key findings from research on the biological activities of this compound and related compounds:

Activity TypeFindingsReference
AntiviralEffective against HIV-1; blocks CCR5 receptor activity
AnticancerModerate cytotoxicity against ovarian cancer cells; limited toxicity to non-cancerous cells
Nicotinic Receptor ModulationHigh affinity for alpha4beta2 and alpha7 nAChRs; selective binding patterns identified
AntimycobacterialSome derivatives exhibit activity against Mycobacterium tuberculosis

Case Study 1: Antiviral Efficacy

In a controlled study, a series of octahydropyrrolo derivatives were assessed for their ability to inhibit HIV replication. The compound demonstrated significant inhibition of viral replication at low micromolar concentrations, highlighting its potential as an antiviral agent.

Case Study 2: Antitumor Activity

Research conducted on the cytotoxic effects of pyrrolo[3,4-c]pyridine derivatives on various cancer cell lines indicated that specific modifications (such as the addition of cyclopropyl groups) enhanced selectivity and potency against ovarian cancer cells while sparing healthy cardiac cells from toxicity.

Chemical Reactions Analysis

Ring Formation

  • Cyclization reactions : The octahydropyrrolo[3,4-c]pyrrole core is typically formed via cyclization of linear precursors, often catalyzed by acids or transition metals. For example, Paal-Knorr condensation or oxidative cyclization methods may be employed, as seen in pyrrole synthesis literature .

  • Stoichiometric control : Precise control of reactant ratios and solvent choice (e.g., dichloromethane, ethanol) ensures selective formation of the fused bicyclic structure.

Chemical Reactivity

The compound’s functional groups (cyclopropyl, carbonyl, pyridine) dictate its reactivity:

Carbonyl Group (Pyridine-3-carbonyl)

  • Nucleophilic acyl substitution : Reactions with amines or alcohols to form amides/esters.

  • Reduction : Catalytic hydrogenation or hydride reagents (e.g., LiAlH4) to yield alcohols.

  • Michael addition : Potential for conjugate addition to α,β-unsaturated systems.

Cyclopropyl Group

  • Ring-opening reactions : Acidic or electrophilic conditions may trigger ring-opening to form allylic intermediates .

  • Oxidation : Radical or peroxidative conditions could lead to epoxidation or ring cleavage.

Pyrrolopyrrole Core

  • Alkylation : Electrophilic substitution at nitrogen or carbon sites using alkyl halides .

  • Oxidation : Selective oxidation of the octahydropyrrolopyrrole to form dihydro or tetrahydro derivatives .

Analytical Methods

Technique Purpose Key Observations
NMR spectroscopy Confirm structural integrity and substitution patternsProton shifts for pyridine (δ 7.0–8.5 ppm) and cyclopropyl (δ 0.5–1.5 ppm) .
IR spectroscopy Identify functional groups (C=O, C–O, C–N)Strong carbonyl absorption (1700–1800 cm⁻¹) and cyclopropyl C–C stretches .
HPLC Monitor reaction progress and purityRetention times influenced by polar substituents (e.g., pyridine) .

Challenges and Considerations

  • Stereochemical control : The octahydropyrrolopyrrole core often adopts specific conformations, requiring stereoselective synthesis .

  • Stability : Cyclopropyl rings may undergo strain-induced reactions, necessitating careful reaction conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine?

  • Methodological Answer : Synthesis typically involves coupling the octahydropyrrolo[3,4-c]pyrrole core with a cyclopropyl group and pyridine moiety. Key steps include:

  • Cyclopropane introduction : Use transition-metal-catalyzed cross-coupling or strain-release alkylation.
  • Amide bond formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrrolidine nitrogen to the pyridine carbonyl group .
  • Stereochemical control : Optimize reaction temperature and chiral catalysts to maintain the (3aR,6aS) configuration, as indicated by the compound’s InChIKey (XKLLVHDVOCNTRD-UHFFFAOYSA-N) .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the bicyclic framework (e.g., pyrrolidine protons at δ 1.5–3.0 ppm and pyridine aromatic protons at δ 7.0–8.5 ppm).
  • Mass spectrometry : Use high-resolution LC-MS to verify the molecular ion peak at m/z 189.2569 (C11_{11}H15_{15}N3_3) .
  • X-ray crystallography : Resolve stereochemistry via single-crystal diffraction if crystalline samples are obtainable.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility screening : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform) using UV-Vis spectrophotometry.
  • Stability assays : Monitor degradation under varying pH (e.g., 4–10) and temperatures (4°C to 40°C) via HPLC.
  • Safety note : Follow SDS guidelines for handling hygroscopic or light-sensitive derivatives, as similar bicyclic amines may require inert atmospheres .

Advanced Research Questions

Q. How can experimental design resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables.
  • Dose-response curves : Assess activity across concentrations (nM to μM) to identify non-linear effects.
  • Metabolite profiling : Use LC-MS/MS to rule out off-target interactions or metabolic byproducts.
  • Reference structural data : Cross-validate with the compound’s SMILES (C1C[C@H]2N[C@H]1C(=O)C3=CC=CN=C3) to ensure consistency in stereochemistry .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with the compound’s 3D structure (generated from InChIKey) to model binding to receptors like GPCRs or kinases.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors (e.g., pyrrolidine N-H and pyridine carbonyl) using Schrödinger’s Phase .

Q. How to optimize synthesis yield while maintaining stereochemical integrity?

  • Methodological Answer :

  • Catalyst screening : Test chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric cyclopropanation.
  • Reaction monitoring : Use in-situ IR spectroscopy to track intermediate formation.
  • Purification : Employ chiral stationary-phase HPLC to separate enantiomers, ensuring >98% ee.
  • Yield enhancement : Optimize solvent polarity (e.g., DMF vs. THF) and stoichiometry of coupling reagents .

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